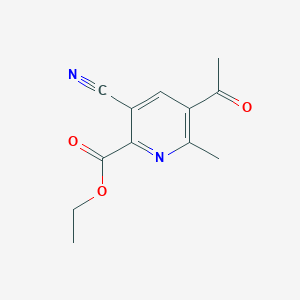

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

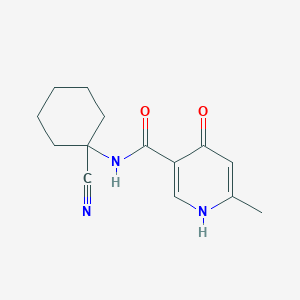

Ethyl 5-acetyl-3-cyano-6-methyl-2-pyridinecarboxylate is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted with various functional groups including an ethyl ester (ethoxycarbonyl), a cyano group (nitrile), a methyl group, and an acetyl group .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact synthesis would depend on the starting materials available and the desired order of functional group introduction. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound would be largely defined by the pyridine ring at its core. The different substituents would likely cause variations in the electron density around the ring, potentially affecting its reactivity .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups it contains. For example, the cyano group could undergo reactions to form amines, amides, or carboxylic acids. The ester could be hydrolyzed to form a carboxylic acid and an alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of its functional groups. For example, it would likely be soluble in organic solvents due to its multiple polar functional groups .Applications De Recherche Scientifique

Novel Synthesis Methods

- Tetrahydropyridine Derivatives Synthesis : An innovative phosphine-catalyzed [4 + 2] annulation process has been developed, utilizing Ethyl 2-methyl-2,3-butadienoate and N-tosylimines to form tetrahydropyridine derivatives. This method offers excellent yields and complete regioselectivity, expanding the scope of annulation reactions for creating complex organic structures (Zhu, Lan, & Kwon, 2003).

Heterocyclic Compounds Synthesis

- Pyrazolo[3,4-b]pyridine Products : A method for synthesizing novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through the condensation of pyrazole-5-amine derivatives has been discovered. This technique is beneficial for generating N-fused heterocycle products in good to excellent yields, indicating its potential for creating pharmacologically relevant molecules (Ghaedi et al., 2015).

Chemical Transformations and Reactions

- Microwave-Promoted Reactions : Studies have shown that ethyl 6-acetylpyridine-2-carboxylate can undergo microwave-promoted reactions under solvent-free conditions, leading to the formation of distinct compound types. These findings highlight the precursor's versatility and its role in synthesizing mono(imino)pyridine and 6-acetylpyridine-2-carboxamide compounds, offering insights into solvent-free organic synthesis methodologies (Su, Zhao, & Zhao, 2007).

Biological Activity Investigations

- Antihypertensive Activity : Compounds derived from ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates have been prepared and are expected to exhibit antihypertensive activity. This study indicates the potential therapeutic applications of these compounds, emphasizing the importance of chemical modifications for enhancing biological activity (Kumar & Mashelker, 2006).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

ethyl 5-acetyl-3-cyano-6-methylpyridine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3/c1-4-17-12(16)11-9(6-13)5-10(8(3)15)7(2)14-11/h5H,4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGKIAXVIBNLDEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=C(C=C1C#N)C(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-phenylpropyl)acetamide](/img/structure/B2926584.png)

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

![3-(3-chlorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2926594.png)

![2-(5-{[2-(cyclohexylamino)-2-oxoethyl]thio}-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl)-N-(2-methoxybenzyl)acetamide](/img/structure/B2926602.png)